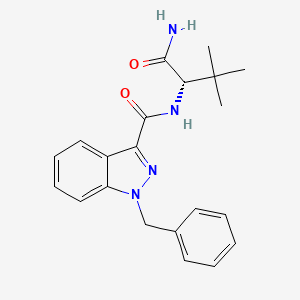

1-Benzyl-N-(1-carbamoyl-2,2-dimethyl-propyl)indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fue desarrollado originalmente por Pfizer como un analgésico potencial y es un agonista potente del receptor CB1 con una afinidad de unión de 0.33 nM y una EC50 de 14.7 nM . Este compuesto se ha encontrado como ingrediente en algunos productos de cannabis sintético y es conocido por sus efectos psicoactivos similares al delta-9-tetrahidrocannabinol (THC) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ADB-BINACA involucra la reacción del ácido 1H-indazol-3-carboxílico con cloruro de bencilo para formar ácido 1-bencil-1H-indazol-3-carboxílico. Este intermedio luego se hace reaccionar con N-(1-amino-3,3-dimetil-1-oxobutan-2-il)amina para producir ADB-BINACA . Las condiciones de reacción típicamente implican el uso de solventes orgánicos como diclorometano y catalizadores como trietilamina.

Métodos de producción industrial: La producción industrial de ADB-BINACA sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: ADB-BINACA se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar metabolitos hidroxilados.

Reducción: Las reacciones de reducción pueden conducir a la formación de análogos reducidos.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de indazol o en el grupo amida.

Reactivos y condiciones comunes:

Oxidación: Los reactivos como el permanganato de potasio o el peróxido de hidrógeno se usan comúnmente en condiciones ácidas o básicas.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos utilizados en condiciones anhidras.

Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución a temperaturas controladas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen análogos hidroxilados, reducidos y sustituidos de ADB-BINACA .

Aplicaciones Científicas De Investigación

ADB-BINACA tiene varias aplicaciones de investigación científica:

Química: Utilizado como estándar de referencia para el desarrollo y validación de métodos analíticos.

Biología: Se estudia su interacción con los receptores cannabinoides y sus efectos en las vías de señalización celular.

Medicina: Investigado por sus posibles propiedades analgésicas y sus efectos en el sistema nervioso central.

Industria: Utilizado en el desarrollo de productos de cannabis sintéticos y para análisis forenses

Mecanismo De Acción

ADB-BINACA ejerce sus efectos actuando como un agonista completo del receptor CB1, que se encuentra principalmente en el sistema nervioso central. Al unirse al receptor CB1, ADB-BINACA activa el receptor, lo que lleva a la inhibición de la adenilato ciclasa y la posterior disminución de los niveles de monofosfato de adenosina cíclico (AMPc). Esto da como resultado la alteración de la liberación de neurotransmisores y la modulación de varios procesos fisiológicos, incluida la percepción del dolor, el estado de ánimo y el apetito .

Compuestos similares:

ADB-FUBINACA: Otro cannabinoide sintético con una estructura similar pero con un grupo fluorobencilo en lugar de un grupo bencilo.

ADB-BUTINACA: Un análogo con una sustitución butilo en el anillo de indazol.

MDMB-4en-PINACA: Un cannabinoide sintético con un patrón de sustitución de indazol diferente

Singularidad de ADB-BINACA: ADB-BINACA es único debido a su alta afinidad de unión y potencia como agonista del receptor CB1. Sus características estructurales específicas, como el grupo bencilo y la porción N-(1-amino-3,3-dimetil-1-oxobutan-2-il), contribuyen a su perfil farmacológico distintivo y lo convierten en un compuesto valioso para la investigación y el análisis forense .

Comparación Con Compuestos Similares

ADB-FUBINACA: Another synthetic cannabinoid with a similar structure but with a fluorobenzyl group instead of a benzyl group.

ADB-BUTINACA: An analog with a butyl substitution on the indazole ring.

MDMB-4en-PINACA: A synthetic cannabinoid with a different indazole substitution pattern

Uniqueness of ADB-BINACA: ADB-BINACA is unique due to its high binding affinity and potency as a CB1 receptor agonist. Its specific structural features, such as the benzyl group and the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) moiety, contribute to its distinct pharmacological profile and make it a valuable compound for research and forensic analysis .

Propiedades

Fórmula molecular |

C21H24N4O2 |

|---|---|

Peso molecular |

364.4 |

InChI |

InChI=1S/C21H24N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3,(H2,22,26)(H,23,27) |

Clave InChI |

IUFIUAWRCUVUCQ-UHFFFAOYSA-N |

SMILES |

O=C(NC(C(N)=O)C(C)(C)C)C1=NN(CC2=CC=CC=C2)C3=C1C=CC=C3 |

Sinónimos |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.